2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cyclopenta[b]thiophene core fused with a five-membered ring containing sulfur. Key structural elements include:
- Position 3: An N-methyl carboxamide group, which improves metabolic stability compared to ester derivatives.
- Core structure: The cyclopenta[b]thiophene scaffold, known for conformational rigidity and suitability in medicinal chemistry due to its planar aromatic system .
This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, leveraging its sulfamoyl and carboxamide groups for hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-24-22(28)20-18-9-6-10-19(18)31-23(20)25-21(27)15-11-13-17(14-12-15)32(29,30)26(2)16-7-4-3-5-8-16/h11-14,16H,3-10H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCYJGWCARVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structural characteristics suggest that it may exhibit significant biological activity, particularly in the realm of cancer treatment and receptor antagonism. This article explores its biological activity based on available research findings.
- Molecular Formula : C24H31N3O4S2
- Molecular Weight : 489.65 g/mol
- CAS Number : 868965-40-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
The compound is structurally related to other thiophene derivatives known for their anticancer properties. Research indicates that compounds featuring thiophene scaffolds often exhibit potent antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated significant growth inhibition (GI50 values in the submicromolar range) in multiple cancer cell lines, such as A549 (lung cancer) and OVACAR (ovarian cancer) cells . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through the activation of caspases and inhibition of tubulin polymerization, similar to established antimitotic drugs like nocodazole . -
Receptor Antagonism
The cyclohexyl moiety within the compound suggests potential activity as a corticotropin-releasing factor (CRF) receptor antagonist. Such antagonists can modulate stress-related pathways and have implications for treating anxiety and depression . -
Neuropeptide Y Y5-Receptor Antagonism
Related compounds have shown promise as neuropeptide Y Y5-receptor antagonists, which are crucial in appetite regulation and energy homeostasis . The pharmacological profile of these compounds indicates that they could be beneficial in addressing metabolic disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Antiproliferative Activity : A study synthesized various thiophene derivatives and evaluated their effects on cancer cell proliferation. Compound 17 from this series exhibited broad-spectrum anticancer activity with minimal cytotoxicity, emphasizing the potential for further development as a chemotherapeutic agent .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds induce G2/M phase arrest in the cell cycle and trigger apoptotic pathways, suggesting a dual mechanism involving both cell cycle disruption and apoptosis induction .
Scientific Research Applications
Structural Features
The structure includes:
- A cyclopenta[b]thiophene ring system, which is known for its biological activity.
- A sulfamoyl group , which enhances interactions with biological targets through hydrogen bonding.
- A carboxamide functional group , contributing to the compound's solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds with thiophene rings exhibit anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines. For instance, derivatives of thiophene have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Thiophene Derivatives
A study published in Journal of Medicinal Chemistry highlighted the efficacy of thiophene-based compounds in targeting cancer cells. The results demonstrated that modifications to the thiophene structure could enhance selectivity and potency against specific cancer types.
Antimicrobial Properties
The sulfamoyl group is known for its antimicrobial activity. Compounds containing this functional group have been used as antibiotics, particularly against bacterial infections. This compound's design suggests it may also exhibit similar properties.
Case Study: Sulfonamide Antibiotics
Research in Antimicrobial Agents and Chemotherapy showed that sulfonamide derivatives effectively combat bacterial resistance. The incorporation of a cyclohexyl group may further improve the pharmacokinetic profile by enhancing lipophilicity.
Neuroprotective Effects
Preliminary research indicates that compounds similar to this one may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Agents
A review in Neuroscience Letters discussed various compounds with similar scaffolds that exhibited neuroprotective properties through mechanisms such as oxidative stress reduction and anti-inflammatory effects.
Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis | , |
| Antimicrobial | Inhibition of bacterial growth | , |
| Neuroprotective | Reduction of oxidative stress | , |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Cyclopenta[b]thiophene Derivatives
Key Observations :
- Thiazole analogs (e.g., ) exhibit reduced conformational flexibility compared to thiophene derivatives, impacting bioactivity .
- Morpholine-sulfonyl derivatives () prioritize solubility over lipophilicity, contrasting with the target compound’s design .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
Key Insights :
- The cyclohexyl(methyl)sulfamoyl group in the target compound may improve target specificity compared to smaller substituents (e.g., methyl or ethyl sulfonamides) by filling hydrophobic pockets in enzymes .
- Carboxamide derivatives generally exhibit superior metabolic stability over ester analogs (e.g., ), aligning with the target compound’s design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
